2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide is a complex organic compound that belongs to the thiochromene family This compound is characterized by its unique structure, which includes a thiochromene core, a butanoylamino group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylamine with butanoyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization with a thiochromene derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-chromene-3-carboxamide: Similar structure but lacks the sulfur atom in the thiochromene core.
2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
2-(butanoylamino)-N-(4-methylphenyl)-4-oxo-4H-thiochromene-3-carboxamide is unique due to its thiochromene core, which imparts distinct chemical and biological properties. The presence of the sulfur atom in the thiochromene ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(butanoylamino)-N-(4-methylphenyl)-4-oxothiochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-6-17(24)23-21-18(19(25)15-7-4-5-8-16(15)27-21)20(26)22-14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMQIGQCUFZKHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC=C2S1)C(=O)NC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.